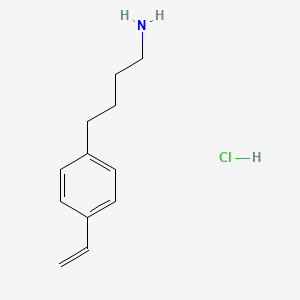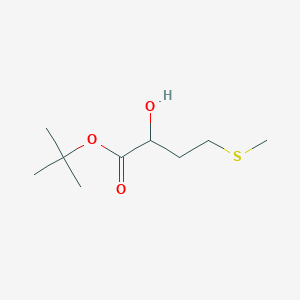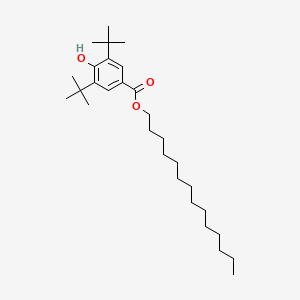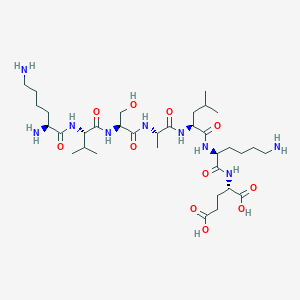
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives .
科学的研究の応用
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical resistance and stability .
作用機序
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stability and reactivity are influenced by the trifluoromethyl and trichloromethyl groups, which play a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in its core structure.
Trifluoromethylbenzenes: Similar in having trifluoromethyl groups but lack the benzimidazole core
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the combination of trichloromethyl and trifluoromethyl groups on a benzimidazole core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
特性
CAS番号 |
827042-56-8 |
|---|---|
分子式 |
C10H3Cl3F6N2 |
分子量 |
371.5 g/mol |
IUPAC名 |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3Cl3F6N2/c11-8(12,13)7-20-5-2-3(9(14,15)16)1-4(6(5)21-7)10(17,18)19/h1-2H,(H,20,21) |
InChIキー |
OHVSFRKUNPGVHB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(Cl)(Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
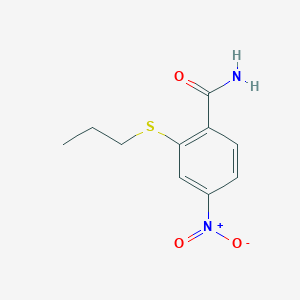
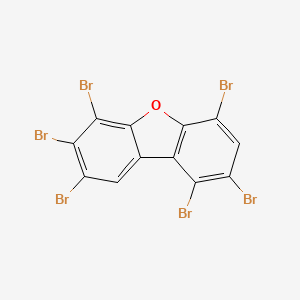
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
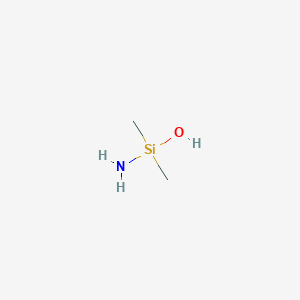
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
